1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one 1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16168903
InChI: InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1,5-6H,2-4H2
SMILES:
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol

1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one

CAS No.:

Cat. No.: VC16168903

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one -

Specification

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
IUPAC Name 1,2,7,8-tetrahydropyrrolizin-3-one
Standard InChI InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1,5-6H,2-4H2
Standard InChI Key WJMJEDRUCJRJDK-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N2C1CC=C2

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

The IUPAC name for this compound is 1,2,7,8-tetrahydropyrrolizin-3-one, reflecting its bicyclic framework comprising a five-membered pyrrole ring fused to a seven-membered azepine ring . The SMILES notation C1CC(=O)N2C1CC=C2 illustrates the connectivity, with a ketone group at position 3 and unsaturation in the seven-membered ring . X-ray crystallographic studies of related compounds, such as 5,6,7,7a-tetrahydro-2-hydroxy-1-phenyl-3H-pyrrolizin-3-one, have confirmed the chair-like conformation of the seven-membered ring and the (7aR) or (7aS) stereochemistry at the chiral center .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coeff.)Estimated 0.73 (analog)

The absence of reported melting/boiling points suggests challenges in isolation or stability under standard conditions.

Synthetic Methodologies

Post-Synthetic Modifications

The 3-keto group facilitates further functionalization:

  • Oxidative Ring Opening: Treatment with NaOH/H₂O₂ converts the pyrrolizine core into β-homo prolines, precursors for β-lactam antibiotics .

  • Ring-Closing Metathesis (RCM): Using Grubbs' catalyst, spiro-cyclic β-lactams are formed with 79% yield .

Natural Occurrence and Biosynthesis

Marine Fungal Metabolites

The marine-derived fungus Chromocleista sp. produces 5,6,7,7a-tetrahydro-2-hydroxy-1-(p-hydroxyphenyl)-3H-pyrrolizin-3-one (compound 1) and its phenyl analog (compound 2) . X-ray diffraction confirmed the (7aS) configuration for 1 ([α]²⁵D +34.0), while 2 exhibits (7aR) configuration ([α]²⁵D -13.7) . These compounds likely arise from polyketide pathways involving condensation of tyrosine derivatives with α-oxo acids.

Derivatives and Analogues

Methyl-Substituted Variants

The methyl derivative (1R,7aR)-1-methyl-1,2,5,7a-tetrahydro-3H-pyrrolizin-3-one (CAS#733751-77-4) features a quaternary carbon at position 1, enhancing steric hindrance and altering reactivity .

PropertyValueSource
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
Exact Mass137.084 g/mol
PSA (Polar Surface Area)20.31 Ų

Hydroxylated Derivatives

2-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one serves as a precursor for α-quaternary β-homo prolines, which are pivotal in peptide mimetics and protease inhibitors .

Biological and Pharmacological Relevance

β-Lactam Antibiotics

The pyrrolizine scaffold is convertible into β-lactams via RCM and oxidative cleavage . For example, compound 8i (a spiro-cyclic β-lactam) exhibits potential as a β-lactamase inhibitor due to its strained ring system .

Challenges and Future Directions

Current synthetic routes face limitations in stereocontrol and scalability. Advances in asymmetric catalysis (e.g., organocatalyzed cyclizations) could improve diastereoselectivity. Additionally, structural diversification via C–H functionalization may unlock novel bioactivities.

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